molecular formula C16H15O6P B11566360 methyl 2-[(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)oxy]benzoate

methyl 2-[(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)oxy]benzoate

Cat. No.: B11566360
M. Wt: 334.26 g/mol
InChI Key: NOWCRBYUXKOAJQ-UHFFFAOYSA-N
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Description

Methyl 2-[(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)oxy]benzoate is a complex organic compound with a unique structure that includes a benzodioxaphosphepin ring

Preparation Methods

The synthesis of methyl 2-[(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)oxy]benzoate involves multiple steps. One common synthetic route includes the reaction of 2-hydroxybenzoic acid with a suitable phosphorane reagent under controlled conditions to form the benzodioxaphosphepin ring. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent oxidation. Industrial production methods may involve large-scale batch reactors with precise temperature and pressure controls to ensure high yield and purity .

Chemical Reactions Analysis

Methyl 2-[(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)oxy]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .

Scientific Research Applications

Methyl 2-[(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)oxy]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)oxy]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Methyl 2-[(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)oxy]benzoate can be compared with other similar compounds, such as:

    Benzoic acid derivatives: These compounds share a similar benzoic acid core but differ in their substituents and functional groups.

    Benzodioxaphosphepin derivatives:

Properties

Molecular Formula

C16H15O6P

Molecular Weight

334.26 g/mol

IUPAC Name

methyl 2-[(3-oxo-2,4-dihydro-1,5,3λ5-benzodioxaphosphepin-3-yl)oxy]benzoate

InChI

InChI=1S/C16H15O6P/c1-19-16(17)12-6-2-3-7-13(12)22-23(18)10-20-14-8-4-5-9-15(14)21-11-23/h2-9H,10-11H2,1H3

InChI Key

NOWCRBYUXKOAJQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1OP2(=O)COC3=CC=CC=C3OC2

Origin of Product

United States

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